

Performance of Disperse Red 50 versus Disperse Red 60

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Compound of Interest

Compound Name: Disperse red 50

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A Comparative Performance Analysis of **Disperse Red 50** and Disperse Red 60

This guide provides a detailed, objective comparison of the performance characteristics of **Disperse Red 50** and Disperse Red 60, two common colorants used in textile dyeing and printing. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who require an understanding of the properties of these dyes for experimental and developmental applications.

Chemical and Physical Properties

Disperse Red 50 and Disperse Red 60 belong to different chemical classes, which fundamentally influences their properties and performance. **Disperse Red 50** is a monoazo dye, characterized by the presence of an azo group ($-N=N-$) linking aromatic rings.^[1] In contrast, Disperse Red 60 is an anthraquinone dye, based on the 9,10-anthracenedione structure.^{[2][3]} This structural difference accounts for variations in their shade, fastness, and dyeing behavior.

Property	Disperse Red 50	Disperse Red 60
Image	(Structure not available)	(Structure not available)
C.I. Name	C.I. Disperse Red 50, 11226[1][4]	C.I. Disperse Red 60, 60756[2][5]
Chemical Class	Monoazo[1]	Anthraquinone[2][3]
CAS Number	12223-35-7 / 40880-51-1[1][6]	17418-58-5 / 12223-37-9[2][7]
Molecular Formula	C ₁₇ H ₁₆ ClN ₅ O ₂ [1][4][8]	C ₂₀ H ₁₃ NO ₄ [2][5][9]
Molecular Weight	357.79 g/mol [1][4][6]	331.32 g/mol [2][5][9]
Appearance	Purple powder[1][6]	Purple powder / Dark red solid[2][3]
Solubility	Soluble in acetone and alcohol; insoluble in water.[4]	Soluble in 50% acetone and xylene; insoluble in water.[2][3][5]

Performance Characteristics

The performance of a disperse dye is critical for its application, particularly in the dyeing of hydrophobic fibers like polyester. Key performance indicators include dyeing properties and fastness to various environmental factors.

Dyeing Properties

Disperse dyes are applied from a fine aqueous dispersion. Their performance during the dyeing process is influenced by temperature, pH, and the presence of metal ions.

Dyeing Property	Disperse Red 50	Disperse Red 60
Shade on Polyester	Red to blue-light red[1]	Bright, blue-light red[2]
Application Method	High-temperature, high-pressure dyeing.[4]	High-temperature (125-130°C) dyeing; suitable for transfer printing.[2]
Levelness/Evenness	Not specified	Good levelness.[2]
pH Sensitivity	Optimal dyeing pH range is 3-8.[4][5]	Sensitive to alkali; color may become shallow in the presence of copper and iron ions.[2] The overall lifting power is not significantly affected by dye bath pH.[10]

Fastness Properties

Fastness properties determine the durability and longevity of the color on a substrate. The ratings below are based on standardized testing scales, typically from 1 (poor) to 5 (excellent), with light fastness often rated on a 1-8 scale.

Fastness Property	Disperse Red 50 (Rating)	Disperse Red 60 (Rating)
Light Fastness (Xenon Arc)	5-6[11]	6[12]
Washing Fastness	4-5 (Staining & Fading)[1][11]	4-5[12]
Sublimation Fastness	4[11]	4-5, though some sources note it is poorer than derivatives.[2][12][13]
Rubbing (Crocking) Fastness	4-5 (Wet)[11]	Not specified
Perspiration Fastness	5 (Staining)[1]	Not specified
Ironing Fastness	4 (Fading)[1]	Not specified

Experimental Protocols

The performance data cited in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are general protocols for the key experiments.

High-Temperature Exhaust Dyeing of Polyester

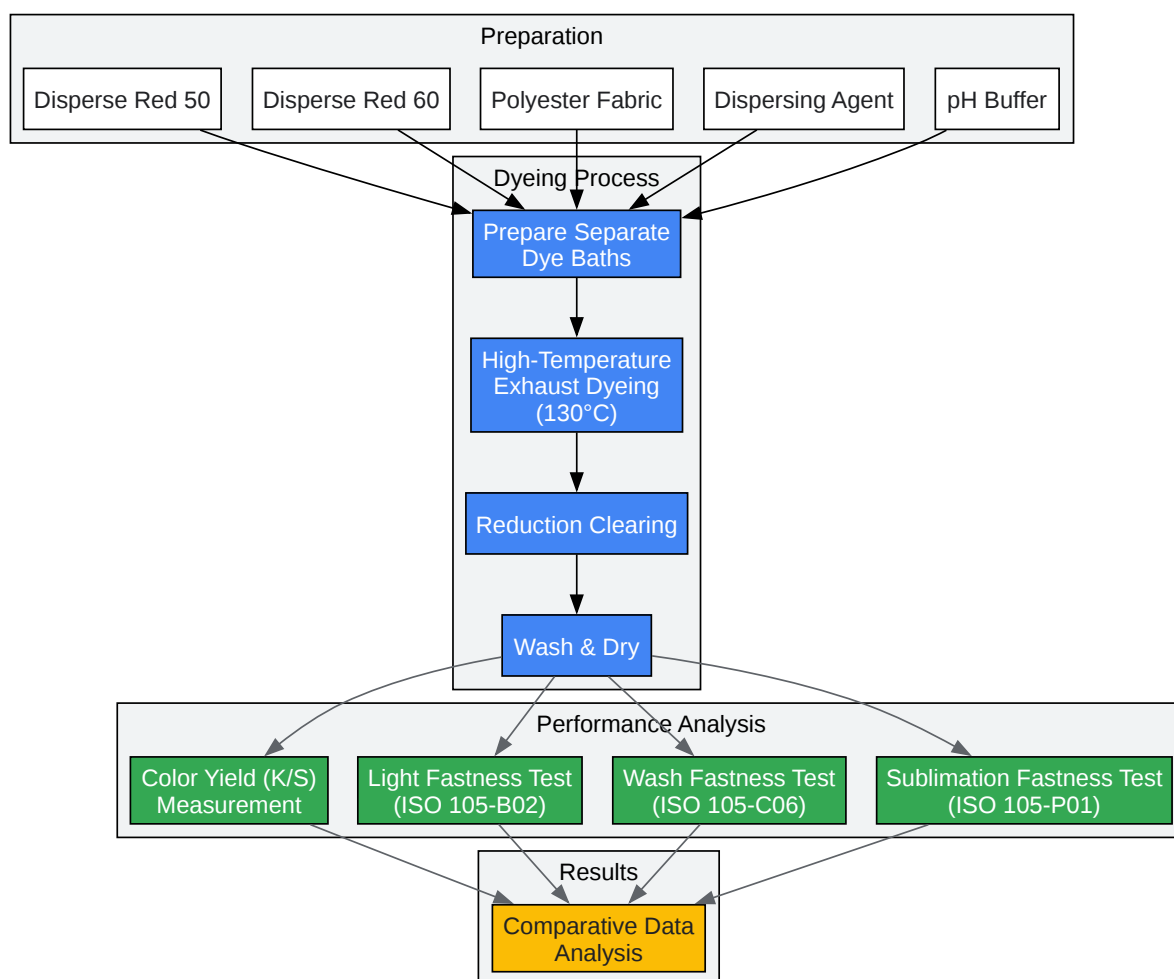
- **Preparation:** A dye bath is prepared containing the disperse dye (e.g., 1% on weight of fiber), a dispersing agent, and a pH buffer (e.g., acetic acid/sodium acetate to maintain pH 4.5-5.5).
- **Dyeing:** A polyester fabric sample is introduced into the bath. The temperature is raised to 130°C at a rate of 1-2°C/min and held for 30-60 minutes in a high-temperature dyeing apparatus.
- **Rinsing:** The fabric is rinsed with hot and cold water.
- **Reduction Clearing:** To remove surface dye and improve wet fastness, the fabric is treated in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.
- **Final Wash:** The fabric is washed and dried. The color yield (K/S value) is measured using a spectrophotometer.

Fastness Testing

- **Light Fastness (ISO 105-B02):** Dyed specimens are exposed to a xenon arc lamp, simulating natural daylight, alongside a set of Blue Wool standards (rated 1-8). The fastness is rated by comparing the color change of the specimen to that of the standards.[\[14\]](#)
- **Wash Fastness (ISO 105-C06):** The dyed sample, in contact with a multifiber adjacent fabric, is laundered in a suitable machine (e.g., Launder-Ometer) with a standard soap solution and stainless steel balls for mechanical action. Color change of the sample and staining of the adjacent fibers are assessed using grey scales.[\[14\]](#)
- **Sublimation Fastness (ISO 105-P01):** A dyed specimen is placed between undyed fabrics and subjected to dry heat in a heat press at a specified temperature (e.g., 180°C for 30 seconds). The color change of the specimen and the staining of the adjacent undyed fabric are evaluated using grey scales.[\[12\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of **Disperse Red 50** and Disperse Red 60.



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Caption: Workflow for comparative performance testing of disperse dyes.

Conclusion

Both **Disperse Red 50** and Disperse Red 60 are effective red dyes for polyester, but their suitability depends on the specific application requirements.

- Disperse Red 60 (Anthraquinone) generally offers a brighter shade and slightly superior light fastness.^{[2][12]} Its performance is well-documented for high-temperature dyeing processes.^[2] However, its sensitivity to alkali and metal ions requires careful control of the dyeing conditions.^[2]
- **Disperse Red 50** (Azo) provides good all-around fastness properties, including excellent wash and perspiration fastness.^{[1][11]} Its stability over a wider pH range (3-8) may offer greater processing flexibility.^[4]

The choice between these two dyes will involve a trade-off between the desired shade brightness (favoring Disperse Red 60) and processing robustness (potentially favoring **Disperse Red 50**). For applications demanding the highest light fastness, Disperse Red 60 appears to be the marginally better option. For applications where wet fastness is paramount, **Disperse Red 50** shows excellent performance.

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